molecular formula C7H14ClN3S B1469804 (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1384650-22-9

(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No. B1469804
CAS RN: 1384650-22-9
M. Wt: 207.73 g/mol
InChI Key: HCTLIMXYBVUXKQ-UHFFFAOYSA-N
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Description

“(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1384650-22-9 . It has a molecular weight of 207.73 . The compound is a solid at room temperature and should be stored in a dry and cool place .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3S.ClH/c1-7(2,3)6-10-9-5(4-8)11-6;/h4,8H2,1-3H3;1H . This indicates that the compound consists of a thiadiazole ring with a tert-butyl group attached to it, and a methanamine group attached to the thiadiazole ring. The compound forms a salt with hydrochloric acid .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Methods : New methods for synthesizing derivatives of 1,3,4-thiadiazole have been explored. For example, a novel ambient-temperature synthesis method for a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was reported, showcasing an efficient approach to synthesizing these compounds (Becerra et al., 2021).

  • Structural Analysis : Detailed structural analysis of similar thiadiazole derivatives, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate, has been conducted. This includes examination of bond lengths and angles, providing insights into the molecular structure of these compounds (Pedregosa et al., 1996).

Biological Activities

  • Antimicrobial Properties : Research on derivatives of 1,3,4-thiadiazole, such as the synthesis of novel compounds and their evaluation for antimicrobial activities, is notable. Some compounds have shown promising antibacterial and antifungal properties (Ameen & Qasir, 2017).

  • Anticancer Potential : Studies have been conducted on the synthesis of 1,3,4-thiadiazole derivatives with potential anticancer activities. For instance, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and tested for their inhibitory activity against cancer cell lines (Qin et al., 2020).

  • Insecticidal and Fungicidal Activities : The synthesis and biological evaluation of certain thiadiazole derivatives have revealed their insecticidal and fungicidal properties. This includes studies on compounds like N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-N'-(4-methyl-1,2,3-thiadiazole)-5-formyl-N'-3,5-dichloropyridin-2-yl-diacylhydrazine (Wang et al., 2011).

Industrial Applications

  • Dyeing Performance : Thiadiazole derivatives have been used in the dyeing industry. For example, the dyeing performance of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives on nylon fabric has been assessed, indicating potential applications in textile coloring (Malik et al., 2018).

  • Corrosion Inhibition : The use of 1,3,4-thiadiazole derivatives as corrosion inhibitors for metals in acidic environments has been explored. These studies include the synthesis of new derivatives and their evaluation for protecting materials like mild steel (Attou et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.ClH/c1-7(2,3)6-10-9-5(4-8)11-6;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLIMXYBVUXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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